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Technical Monograph: Physicochemical Characterization of Propionaldehyde-2,2-d2

Executive Summary Propionaldehyde-2,2-d2 (CAS: 39493-21-5) is a selectively deuterated
isotopologue of propanal, characterized by the substitution of the two alpha-hydrogens (C2
position) with deuterium.[1][2] This modification introduces a defined mass shift (+2 Da) and
alters the vibrational frequency of the C-H bonds, rendering the compound a critical tool in
mechanistic toxicology, metabolic stability profiling, and the synthesis of deuterated active
pharmaceutical ingredients (APIs).

This guide provides a definitive analysis of its boiling point and density—two critical parameters
for handling, purification, and process engineering—while contextualizing its utility in high-
precision drug development.

Part 1: Physicochemical Profile[1][4][5][6]

The physical behavior of Propionaldehyde-2,2-d2 is governed by the Isotope Effect, where
the increased mass of the deuterium nucleus affects density significantly, while the boiling point
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remains largely governed by the electronic dipole and Van der Waals forces, which are
minimally perturbed.

Comparative Data Table

Propionaldehyde

Propionaldehyde- )
Property (Natural Shift | Delta
2,2-d2
Abundance)
CAS Number 123-38-6 39493-21-5 N/A
Molecular Formula
Molecular Weight 58.08 g/mol 60.09 g/mol +2.01 Da (+3.46%)
Boiling Point (760 o
48.0 - 49.0 °C 46.0 - 50.0 °C Negligible
mmHgQ)
Density (at 25 °C) 0.805 g/mL 0.832 g/mL +0.027 g/mL (+3.35%)
Flash Point -30 °C -30 °C None
Appearance Colorless Liquid Colorless Liquid None

Density Analysis: The Mass-Volume Correlation

The density increase observed in Propionaldehyde-2,2-d2 (0.832 g/mL) compared to the
proteo-form (0.805 g/mL) is a direct function of the mass increase.

e Mechanism: Deuterium (

) has approximately twice the mass of Protium (

). However, the C-D bond length is slightly shorter than the C-H bond (due to lower zero-
point energy and anharmonicity), which can theoretically slightly reduce the molar volume.

o Calculation: The molecular weight ratio (

) predicts a ~3.5% increase in mass for the same number of molecules.

e Observation: The experimental density ratio (
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) aligns almost perfectly with the mass ratio. This confirms that the molar volume of the liquid
remains effectively constant; the density gain is purely gravitational, not structural.

Boiling Point Dynamics

Contrary to density, the boiling point of Propionaldehyde-2,2-d2 (46-50 °C) is statistically
indistinguishable from the non-deuterated form (48—49 °C).

e Thermodynamic Rationale: Boiling point is determined by intermolecular forces—primarily
dipole-dipole interactions (carbonyl group) and London dispersion forces. The electronic
cloud distribution of C-D bonds is nearly identical to C-H bonds.

 Inverse Isotope Effect: In some deuterated compounds, a slight "inverse isotope effect”
(lower BP) is observed due to reduced polarizability of C-D bonds, but for Propionaldehyde-
2,2-d2, this effect is overshadowed by the general volatility of the aldehyde.

e Practical Implication: You cannot separate Propionaldehyde-2,2-d2 from non-deuterated
propanal by standard fractional distillation. Chemical purity must be established during
synthesis, not downstream purification.

Part 2: Synthesis & Purification Workflow

The synthesis of Propionaldehyde-2,2-d2 typically avoids direct H/D exchange on the
aldehyde due to the high risk of aldol polymerization. Instead, oxidation of the stable
deuterated alcohol precursor is the industry standard for high isotopic purity (>98 atom % D).

Experimental Workflow (Graphviz Visualization)
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Figure 1: Synthetic pathway for Propionaldehyde-2,2-d2 via alcohol oxidation, emphasizing
the distillation step controlled by the specific boiling point range.

Protocol Considerations

e Precursor Selection: Start with 1-Propanol-2,2-d2. The alcohol is stable and allows for
rigorous isotopic enrichment verification via NMR prior to the sensitive oxidation step.

e Oxidation: Use anhydrous methods (e.g., Pyridinium Chlorochromate - PCC) to prevent
over-oxidation to Propionic acid-2,2-d2.

« |solation: Distill immediately. Since the BP is ~48 °C, use a chilled receiving flask (-10 °C) to
prevent evaporative loss.

» Storage: Store under Argon at <4 °C. Aldehydes are prone to air oxidation (forming explosive
peracids) and polymerization.

Part 3: Applications in Drug Development
Mechanistic Probe (Kinetic Isotope Effect)

Propionaldehyde-2,2-d2 is used to probe reaction mechanisms involving the alpha-carbon.

o Enolization Studies: The rate of enol formation involves the removal of a proton from the C2
position. Comparing the reaction rate of the d2-variant vs. the h-variant (

) reveals the Primary Kinetic Isotope Effect. A high KIE indicates that C-H bond breakage is
the rate-determining step.

» Metabolic Stability: While aldehyde oxidase/dehydrogenase typically attacks the aldehydic
proton (C1), the 2,2-d2 substitution blocks metabolic pathways involving alpha-hydroxylation
or beta-oxidation entry points in downstream metabolites.

Synthetic Building Block

It serves as a "chiral-free" electrophile to introduce the ethyl-d2 moiety into complex scaffolds.
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o Reaction: Grignard addition or Reductive Amination.

o Outcome: The resulting pharmaceutical intermediate retains the deuterium label on the beta-
carbon relative to the new functional group, often a site of metabolic vulnerability (e.qg.,
CYP450 dealkylation).

Part 4: Safety & Handling
Danger: Propionaldehyde-2,2-d2 is highly flammable and a severe irritant.[1][3][4]
e Flash Point: -30 °C. Vapors can travel to ignition sources and flash back.

o Peroxide Formation: Like many aldehydes, it can form unstable peroxides upon exposure to
air. Do not distill to dryness.

o PPE: Butyl rubber gloves are recommended. Standard nitrile gloves provide only momentary
protection against low molecular weight aldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Boiling point and density of Propionaldehyde-2,2-d2].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1625691/docs#boiling-point-and-density-of-
propionaldehyde-2-2-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://www.cdnisotopes.com/media/catalog/product/d/-/d-0628_4.pdf
https://www.benchchem.com/product/b1625691/docs#boiling-point-and-density-of-propionaldehyde-2-2-d2
https://www.benchchem.com/product/b1625691/docs#boiling-point-and-density-of-propionaldehyde-2-2-d2
https://www.benchchem.com/product/b1625691/docs#boiling-point-and-density-of-propionaldehyde-2-2-d2
https://www.benchchem.com/product/b1625691/docs#boiling-point-and-density-of-propionaldehyde-2-2-d2
https://www.benchchem.com/product/b1625691?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

